molecular formula C21H16O B13764310 7-Oxiranyl-12-methylbenz(a)anthracene CAS No. 61695-77-0

7-Oxiranyl-12-methylbenz(a)anthracene

Cat. No.: B13764310
CAS No.: 61695-77-0
M. Wt: 284.3 g/mol
InChI Key: CBQFTIPLYIBMDJ-UHFFFAOYSA-N
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Description

7-Oxiranyl-12-methylbenz(a)anthracene: is a polycyclic aromatic hydrocarbon (PAH) with a complex molecular structure. This compound is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure and reactivity make it a subject of interest for various studies, including those related to carcinogenicity and environmental impact.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxiranyl-12-methylbenz(a)anthracene typically involves multi-step organic reactions. One common method includes the alkylation of benz(a)anthracene derivatives followed by epoxidation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. when produced, it involves large-scale organic synthesis techniques, ensuring high purity and yield. The process may include rigorous purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Oxiranyl-12-methylbenz(a)anthracene undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less complex hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are frequently employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated or halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 7-Oxiranyl-12-methylbenz(a)anthracene is used as a model compound to study the reactivity and mechanisms of PAHs. It helps in understanding the behavior of similar compounds under different conditions.

Biology: This compound is significant in biological studies, particularly in understanding the mechanisms of carcinogenesis. It is used to induce tumors in experimental models to study cancer development and progression.

Medicine: In medical research, this compound is used to investigate the effects of PAHs on human health. It helps in identifying potential therapeutic targets and developing strategies to mitigate the harmful effects of these compounds.

Industry: Although its industrial applications are limited, the compound is used in the synthesis of other complex organic molecules. It serves as an intermediate in the production of certain dyes, pharmaceuticals, and other specialized chemicals.

Mechanism of Action

The mechanism of action of 7-Oxiranyl-12-methylbenz(a)anthracene involves its interaction with cellular components, leading to various biological effects. The compound can form DNA adducts, causing mutations and initiating carcinogenesis. It also interacts with enzymes involved in metabolic pathways, leading to the formation of reactive intermediates that can cause cellular damage.

Molecular Targets and Pathways:

    DNA: The compound can bind to DNA, forming adducts that interfere with replication and transcription.

    Enzymes: It affects enzymes such as cytochrome P450, leading to the formation of reactive oxygen species (ROS) and other toxic metabolites.

    Signaling Pathways: The compound can activate or inhibit various signaling pathways involved in cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

    7,12-Dimethylbenz(a)anthracene: Another PAH with similar carcinogenic properties.

    Benz(a)anthracene: A simpler PAH used in similar research applications.

    7-Methylbenz(a)anthracene: A derivative with comparable reactivity and biological effects.

Uniqueness: 7-Oxiranyl-12-methylbenz(a)anthracene is unique due to its specific structure, which includes an oxiranyl group. This functional group imparts distinct reactivity and biological activity, making it a valuable compound for specialized research applications.

Properties

CAS No.

61695-77-0

Molecular Formula

C21H16O

Molecular Weight

284.3 g/mol

IUPAC Name

2-(12-methylbenzo[a]anthracen-7-yl)oxirane

InChI

InChI=1S/C21H16O/c1-13-15-7-4-5-9-17(15)21(19-12-22-19)18-11-10-14-6-2-3-8-16(14)20(13)18/h2-11,19H,12H2,1H3

InChI Key

CBQFTIPLYIBMDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C3=CC=CC=C13)C4CO4)C=CC5=CC=CC=C52

Origin of Product

United States

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